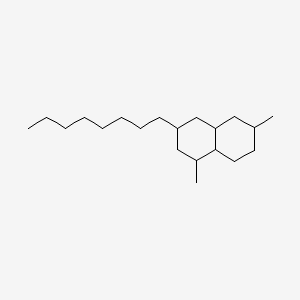
Naphthalene, decahydro-1,6-dimethyl-3-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, decahydro-1,6-dimethyl-3-octyl- is an organic compound with the molecular formula C20H38. It is a derivative of naphthalene, where the aromatic rings are fully hydrogenated, and it contains additional methyl and octyl substituents. This compound is part of the bicyclo[4.4.0]decane family and is known for its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene, decahydro-1,6-dimethyl-3-octyl- typically involves the hydrogenation of naphthalene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous hydrogenation reactors and efficient separation techniques to isolate the desired product. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity .
Types of Reactions:
Oxidation: Naphthalene, decahydro-1,6-dimethyl-3-octyl- can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form more saturated hydrocarbons using hydrogen gas in the presence of metal catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Chlorine or bromine in the presence of light or heat.
Major Products:
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene, decahydro-1,6-dimethyl-3-octyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as a solvent, lubricant, and intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of naphthalene, decahydro-1,6-dimethyl-3-octyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- Naphthalene, decahydro-2,6-dimethyl-3-octyl-
- Naphthalene, decahydro-1,1-dimethyl-
- Decahydro-1,5-dimethylnaphthalene
Comparison: Naphthalene, decahydro-1,6-dimethyl-3-octyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity. The presence of the octyl group, in particular, can influence its hydrophobicity and interaction with other molecules .
Eigenschaften
CAS-Nummer |
56248-64-7 |
|---|---|
Molekularformel |
C20H38 |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
1,6-dimethyl-3-octyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C20H38/c1-4-5-6-7-8-9-10-18-14-17(3)20-12-11-16(2)13-19(20)15-18/h16-20H,4-15H2,1-3H3 |
InChI-Schlüssel |
WYTZEEPRHZJJSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1CC(C2CCC(CC2C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















